Lrrk2-IN-10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lrrk2-IN-10 est un inhibiteur de petite molécule ciblant spécifiquement la kinase à répétition riche en leucine 2 (LRRK2), une protéine kinase impliquée dans la maladie de Parkinson. Les mutations de LRRK2 sont l'une des causes génétiques les plus fréquentes de la maladie de Parkinson, ce qui fait de this compound un candidat prometteur pour l'intervention thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Lrrk2-IN-10 implique plusieurs étapes, à commencer par la préparation d'intermédiaires clés. Le processus comprend généralement :

- Formation de l'échafaudage principal par une série de réactions de condensation.

- Introduction de groupes fonctionnels par substitution nucléophile et substitution aromatique électrophile.

- Purification finale par des techniques chromatographiques pour obtenir une pureté élevée .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela comprend :

- L'utilisation de réacteurs automatisés pour un contrôle précis des conditions de réaction.

- La mise en œuvre de la chimie en flux continu pour améliorer le rendement et réduire le temps de production.

- L'application de méthodes de purification avancées comme la chromatographie liquide haute performance (HPLC) pour la purification à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Lrrk2-IN-10 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Composés halogénés, nucléophiles comme les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'activité de la kinase LRRK2.

Biologie : Aide à comprendre le rôle de LRRK2 dans les processus cellulaires comme l'autophagie et le trafic vésiculaire.

Médecine : Investigé comme agent thérapeutique potentiel pour le traitement de la maladie de Parkinson et d'autres maladies neurodégénératives.

Industrie : Utilisé dans le développement de tests diagnostiques et de plateformes de criblage pour les inhibiteurs de LRRK2.

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'activité de la kinase de LRRK2. Il se lie au site de liaison de l'ATP du domaine de la kinase, empêchant la phosphorylation des substrats en aval. Cette inhibition perturbe diverses voies cellulaires, notamment celles impliquées dans l'autophagie et le trafic vésiculaire, conduisant finalement à une réduction de la neurotoxicité et de l'agrégation des protéines .

Composés similaires :

LRRK2-IN-1 : Un autre inhibiteur de LRRK2 avec un échafaudage chimique différent.

GNE-7915 : Un inhibiteur de kinase de type I ciblant LRRK2.

DNL201 : Un inhibiteur de kinase LRRK2 oral actuellement en essais cliniques.

Unicité de this compound : this compound est unique en raison de sa haute sélectivité et de sa puissance contre LRRK2. Contrairement à certains autres inhibiteurs, il a montré des effets hors cible minimes et de meilleures propriétés pharmacocinétiques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Applications De Recherche Scientifique

Lrrk2-IN-10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LRRK2 kinase activity.

Biology: Helps in understanding the role of LRRK2 in cellular processes like autophagy and vesicle trafficking.

Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and screening platforms for LRRK2 inhibitors.

Mécanisme D'action

Lrrk2-IN-10 exerts its effects by specifically inhibiting the kinase activity of LRRK2. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts various cellular pathways, including those involved in autophagy and vesicle trafficking, ultimately leading to reduced neurotoxicity and protein aggregation .

Comparaison Avec Des Composés Similaires

LRRK2-IN-1: Another LRRK2 inhibitor with a different chemical scaffold.

GNE-7915: A type I kinase inhibitor targeting LRRK2.

DNL201: An oral LRRK2 kinase inhibitor currently in clinical trials.

Uniqueness of Lrrk2-IN-10: this compound is unique due to its high selectivity and potency against LRRK2. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for further development .

Propriétés

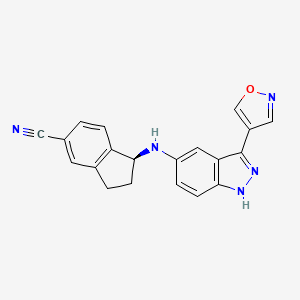

Formule moléculaire |

C20H15N5O |

|---|---|

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1 |

Clé InChI |

WVOPQXJGCGZEPZ-SFHVURJKSA-N |

SMILES isomérique |

C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |

SMILES canonique |

C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)

![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)

![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)